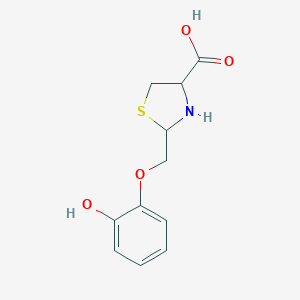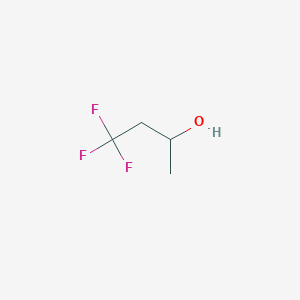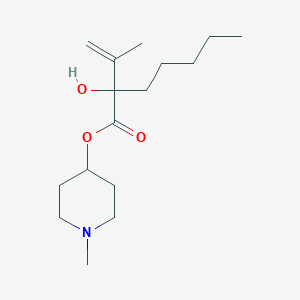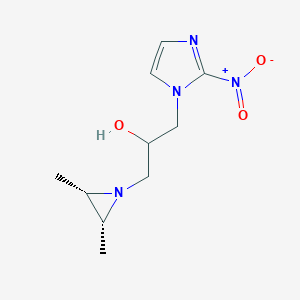
cis-alpha-((2,3-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-alpha-((2,3-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol is a chemical compound that has gained attention in the field of scientific research due to its potential applications in cancer treatment. This compound is commonly referred to as RSU-1069, and it is a hypoxic cell radiosensitizer. RSU-1069 has been shown to selectively target cancer cells, making it a promising tool for cancer treatment.
Mecanismo De Acción
RSU-1069 acts as a hypoxic cell radiosensitizer by selectively targeting hypoxic cancer cells. Hypoxic cancer cells are resistant to traditional cancer treatments because they lack oxygen, which is necessary for radiation therapy and chemotherapy to be effective. RSU-1069 works by binding to the DNA of hypoxic cancer cells, which leads to the formation of free radicals and subsequent cell death.
Efectos Bioquímicos Y Fisiológicos
RSU-1069 has been shown to have a number of biochemical and physiological effects. It has been shown to selectively target hypoxic cancer cells, which leads to the formation of free radicals and subsequent cell death. RSU-1069 has also been shown to have a low toxicity profile, making it a promising tool for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of RSU-1069 is its selective targeting of hypoxic cancer cells. This makes it a promising tool for cancer treatment, as it has the potential to be more effective than traditional cancer treatments. However, RSU-1069 also has some limitations. It is a relatively new compound, and more research is needed to fully understand its potential applications and limitations. Additionally, RSU-1069 is not currently approved for use in humans, so further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on RSU-1069. One area of research is the development of more effective hypoxic cell radiosensitizers. Another area of research is the development of new methods for delivering RSU-1069 to cancer cells. Additionally, more research is needed to determine the safety and efficacy of RSU-1069 in humans. Overall, RSU-1069 has the potential to be a promising tool for cancer treatment, and further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of RSU-1069 involves several steps. The first step is the preparation of 2-nitroimidazole, which is then treated with 2,3-dimethyl-1-aziridinecarboxylic acid to form the aziridine derivative. The aziridine derivative is then converted to RSU-1069 by reacting it with ethanolamine. The final product is obtained through crystallization.
Aplicaciones Científicas De Investigación
RSU-1069 has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively target hypoxic cancer cells, which are resistant to traditional cancer treatments such as radiation therapy and chemotherapy. RSU-1069 works by binding to the DNA of cancer cells, which leads to the formation of free radicals and subsequent cell death.
Propiedades
Número CAS |
105027-77-8 |
|---|---|
Nombre del producto |
cis-alpha-((2,3-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol |
Fórmula molecular |
C10H16N4O3 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
1-[(2R,3S)-2,3-dimethylaziridin-1-yl]-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H16N4O3/c1-7-8(2)13(7)6-9(15)5-12-4-3-11-10(12)14(16)17/h3-4,7-9,15H,5-6H2,1-2H3/t7-,8+,9?,13? |
Clave InChI |
VKUQQJFQNDTATQ-XOIHQXTHSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](N1CC(CN2C=CN=C2[N+](=O)[O-])O)C |
SMILES |
CC1C(N1CC(CN2C=CN=C2[N+](=O)[O-])O)C |
SMILES canónico |
CC1C(N1CC(CN2C=CN=C2[N+](=O)[O-])O)C |
Sinónimos |
1-(2-nitro-1-imidazoly)-3-(2,3-dimethylaziridino)-2-propanol RSU 1164 RSU 1164, (cis)-isomer RSU 1164, (trans)-isomer RSU 1165 RSU-1164 RSU-1165 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



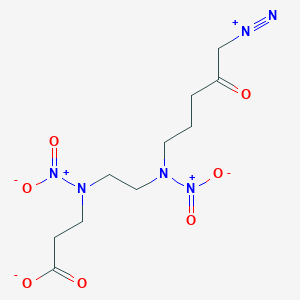
![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)

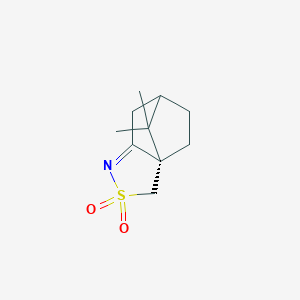
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

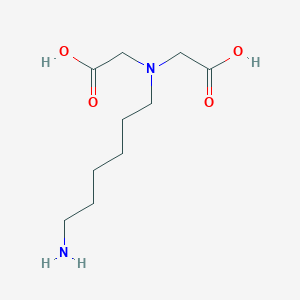
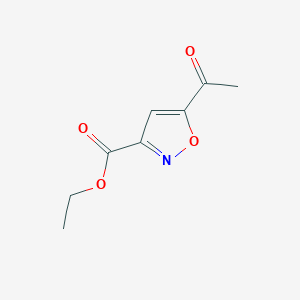

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)
